molecular formula C16H18N4O B2484246 N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1797076-73-3

N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2484246
CAS No.: 1797076-73-3
M. Wt: 282.347
InChI Key: JEYIKRRNRIGXCK-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of an indazole ring, a piperidine ring, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.

    Piperidine Ring Formation: The piperidine ring can be constructed via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and dihaloalkanes.

    Coupling Reactions: The final step involves coupling the indazole and piperidine rings with a propynyl group using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can target the indazole ring or the piperidine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.

Major Products:

    Oxidation Products: Carbonyl derivatives such as aldehydes or ketones.

    Reduction Products: Dihydro or tetrahydro derivatives of the indazole or piperidine rings.

    Substitution Products: Halogenated or alkylated derivatives of the indazole ring.

Scientific Research Applications

N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting neurological disorders or cancer.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Pharmacology: Investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway Modulation: Altering the expression or activity of proteins involved in cellular processes such as apoptosis, cell proliferation, or differentiation.

Comparison with Similar Compounds

N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxylate: Similar structure but with an ester functional group instead of an amide.

    N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid functional group instead of an amide.

    This compound derivatives: Various derivatives with different substituents on the indazole or piperidine rings.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1H-indazol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-2-7-20-8-5-12(6-9-20)16(21)18-14-3-4-15-13(10-14)11-17-19-15/h1,3-4,10-12H,5-9H2,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYIKRRNRIGXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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